Osteostatin (1-5) amide (human, bovine, dog, horse, mouse, rabbit, rat)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Osteostatin (1-5) amide is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of Osteostatin (1-5) amide follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and activity of the final product .
Chemical Reactions Analysis
Types of Reactions
Osteostatin (1-5) amide primarily undergoes peptide bond formation and cleavage reactions. It is relatively stable and does not readily undergo oxidation, reduction, or substitution reactions under normal physiological conditions .
Common Reagents and Conditions
Coupling Reagents: HBTU, HATU, or DIC are commonly used in the coupling steps during synthesis.
Deprotection Reagents: TFA (trifluoroacetic acid) is used to remove protecting groups.
Cleavage Reagents: A mixture of TFA, water, and scavengers like TIS (triisopropylsilane) is used to cleave the peptide from the resin.
Major Products Formed
The primary product formed is the Osteostatin (1-5) amide peptide itself. Side products may include truncated peptides or peptides with incomplete deprotection, which are typically removed during purification .
Scientific Research Applications
Osteostatin (1-5) amide has a wide range of applications in scientific research:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigated for its role in bone metabolism and its potential to inhibit osteoclastic bone resorption.
Medicine: Explored as a therapeutic agent for conditions involving excessive bone resorption, such as osteoporosis.
Industry: Utilized in the development of bone health supplements and pharmaceuticals
Mechanism of Action
Osteostatin (1-5) amide exerts its effects by binding to specific receptors on osteoclasts, the cells responsible for bone resorption. This binding inhibits the activity of osteoclasts, thereby reducing bone resorption. The exact molecular pathways involved include the inhibition of protein kinase C activity and modulation of intracellular calcium levels .
Comparison with Similar Compounds
Similar Compounds
Human PTHrP (1-36): Another fragment of parathyroid hormone-related protein with different biological activities.
Human PTHrP (107-139): A longer fragment that also inhibits bone resorption but with different potency and receptor interactions
Uniqueness
Osteostatin (1-5) amide is unique due to its specific sequence and high potency in inhibiting bone resorption. Its short length and stability make it an attractive candidate for therapeutic applications compared to longer and more complex peptides .
Properties
IUPAC Name |
(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42N10O7/c1-13(23(41)36-19(22(29)40)10-15-11-33-17-7-4-3-6-16(15)17)34-25(43)20(12-38)37-24(42)18(8-5-9-32-27(30)31)35-26(44)21(28)14(2)39/h3-4,6-7,11,13-14,18-21,33,38-39H,5,8-10,12,28H2,1-2H3,(H2,29,40)(H,34,43)(H,35,44)(H,36,41)(H,37,42)(H4,30,31,32)/t13-,14+,18-,19-,20-,21-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQSOPRLNRSQRD-TWGJCYIBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42N10O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.